Calcium acetate is primarily derived from natural sources such as oyster shells, eggshells, and limestone. It falls under the category of calcium salts and organic compounds due to its formation from acetic acid and calcium carbonate or calcium hydroxide. The compound is recognized for its role in calcium supplementation and as a stabilizer in food products.
Several methods exist for synthesizing calcium acetate, each utilizing different raw materials and reaction conditions:
Calcium acetate has a molecular formula of and a molecular weight of approximately 158.17 g/mol. The structure consists of a central calcium ion coordinated by two acetate ions. The molecular geometry around the calcium ion is octahedral due to its coordination with the two acetate groups.
Calcium acetate participates in various chemical reactions:
These reactions highlight its role in various chemical processes, especially in food chemistry where it acts as a buffering agent.
The mechanism of action for calcium acetate primarily involves its ability to bind phosphate ions in the gastrointestinal tract, which is particularly beneficial for patients with chronic kidney disease. By binding phosphate, it reduces serum phosphate levels effectively:
This mechanism underscores its importance in managing hyperphosphatemia in patients undergoing dialysis.
These properties play a crucial role in its applications across various industries.
Calcium acetate has diverse applications:
Recent innovations have also explored its use in sustainable practices by sourcing raw materials from biowaste, thereby reducing environmental impact while providing essential nutrients .
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